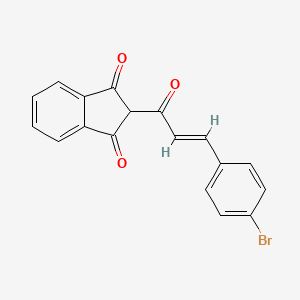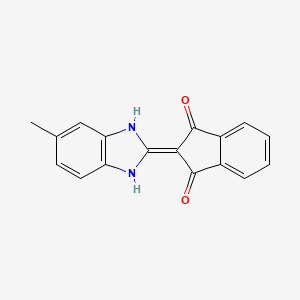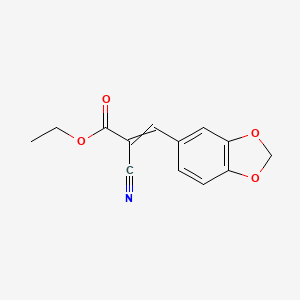![molecular formula C21H22N2O3 B7828067 3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B7828067.png)
3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-tert-butyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties .
Biology
The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It is investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their anti-inflammatory, analgesic, and antimicrobial properties. The pyrazolone core is a known pharmacophore in several therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyl and methoxy groups play crucial roles in these interactions by forming hydrogen bonds and van der Waals interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
(E)-N′-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide: This compound shares the benzylidene and methoxy functional groups but differs in its core structure.
3-tert-butyl-4-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazol-5(4H)-one: Similar in structure but lacks the phenyl group.
Uniqueness
3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of a pyrazolone core with a benzylidene moiety, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and phenyl groups enhances its lipophilicity and potential interactions with biological membranes .
Propiedades
IUPAC Name |
5-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)19-16(13-14-9-8-12-17(26-4)18(14)24)20(25)23(22-19)15-10-6-5-7-11-15/h5-13,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDXZXVXXQUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113409 | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-dihydro-4-[(2-hydroxy-3-methoxyphenyl)methylene]-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047724-35-5 | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-dihydro-4-[(2-hydroxy-3-methoxyphenyl)methylene]-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047724-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2,4-dihydro-4-[(2-hydroxy-3-methoxyphenyl)methylene]-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)



![N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide](/img/structure/B7828014.png)
![(2Z)-2-[(4-ethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7828015.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
![2-[(4-iodoanilino)methylidene]indene-1,3-dione](/img/structure/B7828031.png)
![2-[1-(4-propan-2-ylanilino)ethylidene]indene-1,3-dione](/img/structure/B7828034.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
![[(5,7-dimethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7828052.png)
![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7828071.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]benzohydrazide](/img/structure/B7828078.png)

